molecular formula C10H13N5O2 B4677593 N-(2-butyl-2H-tetrazol-5-yl)-2-furamide

N-(2-butyl-2H-tetrazol-5-yl)-2-furamide

Cat. No. B4677593
M. Wt: 235.24 g/mol
InChI Key: DQBVNHWYAMIVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetrazol-5-yl)-2-furamide, also known as BU-224, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BU-224 belongs to the class of tetrazole-based compounds that have been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-furamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAB receptor. This results in an increase in GABAB receptor signaling, which leads to the observed biological effects of N-(2-butyl-2H-tetrazol-5-yl)-2-furamide.
Biochemical and physiological effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-furamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-(2-butyl-2H-tetrazol-5-yl)-2-furamide has also been found to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-butyl-2H-tetrazol-5-yl)-2-furamide in lab experiments is its high purity, which ensures reproducibility of results. N-(2-butyl-2H-tetrazol-5-yl)-2-furamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using N-(2-butyl-2H-tetrazol-5-yl)-2-furamide is its high cost, which could make it prohibitive for some research groups.

Future Directions

There are several future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-furamide. One area of research could be to further elucidate the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-furamide. This could involve studying the effects of N-(2-butyl-2H-tetrazol-5-yl)-2-furamide on different signaling pathways and identifying the specific GABAB receptor subtypes that are modulated by N-(2-butyl-2H-tetrazol-5-yl)-2-furamide. Another area of research could be to investigate the potential therapeutic applications of N-(2-butyl-2H-tetrazol-5-yl)-2-furamide in different disease models. This could involve studying the effects of N-(2-butyl-2H-tetrazol-5-yl)-2-furamide in animal models of neurodegenerative diseases, pain, and anxiety. Finally, future research could focus on developing more potent and selective N-(2-butyl-2H-tetrazol-5-yl)-2-furamide analogs that could have even greater therapeutic potential.
In conclusion, N-(2-butyl-2H-tetrazol-5-yl)-2-furamide is a novel compound that has potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. N-(2-butyl-2H-tetrazol-5-yl)-2-furamide acts as a positive allosteric modulator of the GABAB receptor, which leads to an increase in GABAB receptor signaling. Although there are some limitations to using N-(2-butyl-2H-tetrazol-5-yl)-2-furamide in lab experiments, there are several future directions for research on this compound that could lead to the development of new treatments for a range of diseases.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. N-(2-butyl-2H-tetrazol-5-yl)-2-furamide has also been shown to have neuroprotective properties and could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-butyltetrazol-5-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-2-3-6-15-13-10(12-14-15)11-9(16)8-5-4-7-17-8/h4-5,7H,2-3,6H2,1H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBVNHWYAMIVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butyl-2H-tetrazol-5-yl)-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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